4,6-Dimethyl-[1,1'-biphenyl]-2,5-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H12O2 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
3,5-dimethyl-2-phenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H12O2/c1-9-8-12(15)13(10(2)14(9)16)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
YNXAUKOKTHKROU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(C1=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4,6 Dimethyl 1,1 Biphenyl 2,5 Dione and Its Analogs
Strategies for the Construction of the Biphenyl-2,5-dione Core Structure
The assembly of the biphenyl-2,5-dione framework is a critical challenge that can be addressed through two primary retrosynthetic disconnections: forming the biaryl C-C bond first, followed by generation of the quinone, or constructing the quinone ring on a pre-functionalized precursor.
Oxidative Coupling Approaches for Biphenyl (B1667301) Formation
The creation of the central carbon-carbon bond between the two aryl rings is fundamental to the synthesis of the biphenyl skeleton. Modern organic chemistry offers a robust toolkit of cross-coupling reactions, which provide efficient pathways to biaryl structures. These methods typically involve the palladium-catalyzed reaction between an organometallic reagent and an aryl halide.
Key metal-catalyzed cross-coupling reactions applicable to biphenyl synthesis include the Suzuki, Stille, and Negishi reactions. The Suzuki-Miyaura coupling, which utilizes an arylboronic acid with an aryl halide, is widely favored due to the stability and low toxicity of the boronic acid reagents. The Negishi coupling employs an organozinc reagent, while the Stille reaction uses an organotin compound. A classical, though often lower-yielding, method is the Ullmann condensation, which involves the copper-mediated coupling of two aryl halide molecules.
These reactions provide a versatile platform for creating unsymmetrical biphenyls, a necessary feature for the target molecule. For instance, a suitably substituted phenylboronic acid can be coupled with a halogenated benzene (B151609) derivative that is primed for subsequent conversion into the quinone ring. A patent describes a method for biphenyl synthesis using a Pd/C catalyst in a microemulsion system, highlighting a move towards more sustainable conditions. google.com
Table 1: Comparison of Common Biphenyl Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent (Ar-M) | Aryl Electrophile (Ar'-X) | Typical Catalyst | Key Advantages |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Ar'-Br, I, OTf | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Stable, low-toxicity reagents; mild conditions |
| Stille Coupling | Ar-Sn(Alkyl)₃ | Ar'-Br, I, OTf | Pd(0) complexes | Tolerant of many functional groups |
| Negishi Coupling | Ar-ZnX | Ar'-Br, I, Cl | Pd(0) or Ni(0) complexes | High reactivity and yields |
| Ullmann Condensation | Ar-I, Br | Ar'-I, Br | Copper (stoichiometric or catalytic) | Classical method, useful for symmetrical biphenyls |
Cyclization Reactions in Biphenylquinone Synthesis
Once the biphenyl scaffold is established, or as part of a convergent strategy, the 2,5-dione (p-benzoquinone) moiety must be formed. The most direct method involves the oxidation of a corresponding biphenyl-hydroquinone or a substituted biphenyl-phenol.
A powerful strategy for generating quinones from phenols is oxidative dearomatization . nih.gov This transformation can be achieved using various oxidizing agents. Hypervalent iodine(V) reagents, such as 2-iodoxybenzoic acid (IBX), have emerged as particularly effective for the selective conversion of phenols to ortho-quinones under mild conditions. thieme-connect.deyoutube.com While the target molecule is a para-quinone, related hypervalent iodine(III) reagents are well-suited for oxidizing p-substituted phenols to p-quinones. nih.gov The oxidation can also be accomplished with other reagents like Fremy's salt ((KSO₃)₂NO) or ceric ammonium (B1175870) nitrate (B79036) (CAN). jetir.org
Alternatively, benzannulation reactions can construct the quinone ring. These methods involve the cyclization of highly functionalized acyclic precursors. For example, reactions of alkenyl chromium carbene complexes can lead to polysubstituted quinones. psu.edu Another approach involves the Scholl reaction, which can induce intramolecular cyclization of tetraaryl-substituted benzoquinones to form larger fused aromatic systems. researchgate.net
Table 2: Selected Reagents for Oxidation to Benzoquinones
| Precursor | Oxidizing Agent | Product Type | Reference |
|---|---|---|---|
| Hydroquinone (B1673460) | Manganese Dioxide (MnO₂) | p-Benzoquinone | jetir.org |
| Phenol | Fremy's Salt ((KSO₃)₂NO) | p-Benzoquinone | jetir.org |
| Phenol | Hypervalent Iodine(V) Reagents (e.g., IBX) | o-Benzoquinone | thieme-connect.deyoutube.com |
| p-Substituted Phenol | Hypervalent Iodine(III) Reagents (e.g., PIDA) | p-Benzoquinone | nih.gov |
| Catechol | Potassium Ferricyanide (K₃[Fe(CN)₆]) | o-Benzoquinone | orientjchem.org |
Regioselective Functionalization Techniques for Methyl Substitution
Achieving the specific 4,6-dimethyl substitution pattern on the quinone ring requires precise control over the regiochemistry of the synthetic route. This can be approached by either adding the methyl groups to a pre-formed ring or by building the ring from already methylated precursors.
Direct Methylation Strategies
The direct introduction of methyl groups onto a biphenyl-2,5-dione core is challenging. The quinone ring is susceptible to both oxidation and reduction and can undergo addition reactions under the conditions typically used for electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation). Furthermore, controlling the regioselectivity to achieve the desired 4,6-disubstitution pattern would be difficult due to the complex directing effects of the existing phenyl and carbonyl groups. While modern methods for C-H methylation using photoredox and hydrogen atom transfer (HAT) catalysis have been developed for heteroarenes, their application to sensitive quinone systems is not well-established. mdpi.com
Precursor-Based Introduction of Methyl Groups
A more reliable and widely used strategy is to construct the target molecule from precursors that already contain the methyl groups in the correct positions. This approach offers superior regiochemical control.
A plausible synthetic route would involve the cross-coupling of two specifically chosen aromatic fragments. For example, a Suzuki coupling could be performed between a phenylboronic acid and a halogenated 2,4-dimethylphenol (B51704) derivative. The resulting 4,6-dimethyl-[1,1'-biphenyl]-2-ol (B13955244) could then be oxidized to the final 4,6-Dimethyl-[1,1'-biphenyl]-2,5-dione product. This precursor-based approach ensures that the methyl groups are unambiguously placed at the desired 4- and 6-positions of the quinone ring. This strategy avoids the harsh conditions and potential side reactions associated with direct methylation of the sensitive quinone nucleus.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of complex molecules aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
The synthesis of this compound can be made more sustainable by considering several key principles:
Atom Economy : Precursor-based synthetic routes (Section 2.2.2) generally exhibit higher atom economy than strategies involving direct functionalization with protecting groups, as fewer atoms from the reagents are wasted.
Use of Catalysis : Employing catalytic reagents, such as the palladium catalysts in cross-coupling reactions, is inherently greener than using stoichiometric reagents. google.com This minimizes waste and often allows for milder reaction conditions.
Safer Solvents and Auxiliaries : The choice of solvent is critical. Replacing hazardous solvents like benzene or chlorinated hydrocarbons with greener alternatives such as water, ethanol, or performing reactions in solvent-free or microemulsion systems significantly reduces environmental harm. google.com
Energy Efficiency : Exploring energy-efficient methods like microwave-assisted synthesis or photochemistry can reduce the energy consumption of lengthy thermal reactions. jetir.org
By integrating these principles, the synthesis of this compound and its analogs can be designed to be not only efficient but also environmentally responsible.
Solvent-Free and Catalytic Synthetic Routes
The development of solvent-free and catalytic synthetic methods is a cornerstone of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous substances. jocpr.com For the synthesis of biphenyl structures, including analogs of this compound, several innovative techniques have emerged.
One prominent solvent-free approach is mechanochemical synthesis , often carried out in a ball mill. This technique uses mechanical energy to initiate chemical reactions between solid reactants. rsc.org For instance, the reaction of a substituted phenyl derivative with an appropriate coupling partner can be achieved by milling, often resulting in high yields and significantly reduced reaction times compared to traditional solvent-based methods. mdpi.com A notable example is the synthesis of biphenyl-4-carbonyl-benzoic acid through a free-solvent mechanochemical ball milling method involving the reaction of biphenyl with phthalic anhydride (B1165640) in the presence of AlCl₃. rsc.org This approach avoids the use of volatile and often toxic organic solvents, simplifying work-up procedures and minimizing environmental impact.
Catalytic cross-coupling reactions , particularly palladium-catalyzed methods like the Suzuki-Miyaura coupling, are highly effective for constructing the C-C bond of the biphenyl core. researchgate.net These reactions typically involve the coupling of an aryl halide with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. While often conducted in a solvent, advancements have led to the development of systems that can operate under solvent-free or minimal solvent conditions, sometimes utilizing phase-transfer catalysts to facilitate the reaction. mdpi.com The high efficiency and functional group tolerance of these catalytic methods make them particularly suitable for the synthesis of complex biphenyl derivatives.
The table below summarizes key aspects of these modern synthetic routes.
| Synthetic Route | Typical Reactants | Conditions | Advantages |
| Mechanochemical Synthesis | Aryl Halide, Coupling Partner, Solid Catalyst/Reagent | Ball milling, room temperature | Solvent-free, reduced reaction time, high yields |
| Suzuki-Miyaura Coupling | Aryl Halide, Arylboronic Acid/Ester, Palladium Catalyst, Base | Often heated, can be adapted to solvent-free or aqueous media | High yields, excellent functional group tolerance, catalytic |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.comjocpr.com It provides a more insightful metric of reaction efficiency than percentage yield alone, as a reaction with a 100% yield can still generate significant waste if it has poor atom economy. primescholars.comrsc.org The percent atom economy is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
When considering the synthesis of this compound, the choice of reaction type has a profound impact on the atom economy.
Addition reactions , in principle, have 100% atom economy as all atoms of the reactants are incorporated into the product.
Substitution and elimination reactions inherently have lower atom economies as they generate byproducts.
For instance, in a Suzuki-Miyaura coupling for the synthesis of a biphenyl derivative, the reactants typically include an aryl halide (e.g., Ar-Br), an arylboronic acid (Ar'-B(OH)₂), and a base (e.g., Na₂CO₃). The idealized reaction would be:
Ar-Br + Ar'-B(OH)₂ + Na₂CO₃ → Ar-Ar' + NaBr + B(OH)₃ + NaHCO₃
In this case, only the atoms from Ar and Ar' are part of the desired product. The atoms from the bromine, the boronic acid group, and the base end up as byproducts, thus lowering the atom economy.
The table below illustrates a theoretical comparison of atom economy for different reaction types that could be employed in the synthesis of biphenyl derivatives.
| Reaction Type | Generalized Reaction | Theoretical Atom Economy | Key Byproducts |
| Diels-Alder Reaction | Diene + Dienophile → Cycloadduct | 100% | None |
| Suzuki-Miyaura Coupling | Ar-X + Ar'-B(OR)₂ → Ar-Ar' | < 100% | Halide salts, boronic acid derivatives |
| Wittig Reaction | Ketone/Aldehyde + Phosphonium Ylide → Alkene | Often low (< 50%) | Phosphine oxide |
Chemical Reactivity and Mechanistic Pathways of 4,6 Dimethyl 1,1 Biphenyl 2,5 Dione
Redox Chemistry and Electron Transfer Processes
The redox chemistry of quinones is a cornerstone of their chemical identity, involving the transfer of electrons to the electron-deficient ring system. This activity is central to their roles in biological electron transport and as versatile reagents in synthetic chemistry.
Quinones are known to undergo reduction through sequential one-electron transfer steps or a concerted two-electron process, often coupled with proton transfers. researchgate.netnih.gov For 4,6-Dimethyl-[1,1'-biphenyl]-2,5-dione, the reduction process is initiated by the transfer of a single electron to the quinone's lowest unoccupied molecular orbital (LUMO), forming a semiquinone radical anion. nih.gov This intermediate is stabilized by the delocalization of the unpaired electron and the negative charge across the conjugated system.
Table 1: Typical One-Electron Reduction Potentials for Related Quinone Structures This table presents calculated values for parent quinone systems to illustrate the range of reduction potentials. The actual values for this compound would be influenced by its specific substitution pattern.
| Compound Class | Substituent Effects | Typical E° (V vs. NHE in DMSO) |
| p-Benzoquinones | Electron-donating groups lower E° | -0.9 to +0.5 |
| o-Benzoquinones | Generally have higher E° than p-isomers | -0.8 to +0.6 |
| Naphthoquinones | Extended conjugation influences E° | -0.7 to +0.3 |
| Biphenyl-quinones | Isomerism plays a key role | Varies with isomer |
Data compiled from principles discussed in referenced literature. acs.orgrsc.org
The formation of the semiquinone radical anion is a key step in the redox chemistry of this compound. This species can be generated through chemical reduction (e.g., with alkali metals) or electrochemical methods. mdpi.com The stability and structure of such radical anions are of significant interest. The unpaired electron in these species is delocalized over the π-system, a property that can be studied using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.netsemanticscholar.org
The radical anion of an aromatic compound is a key intermediate in reactions like the Birch reduction. nih.gov The stability of these anions is influenced by the electron affinity of the parent molecule. The dianion, formed upon further reduction, is a more potent nucleophile and base. In the case of indenofluorenediones, stable crystalline radical anions and diradical dianions have been successfully isolated and characterized, demonstrating the accessibility of these reduced states. mdpi.com The reactivity of the radical anion and dianion of this compound would involve reactions with electrophiles or participation in further electron transfer processes.
Nucleophilic and Electrophilic Reactivity Studies
The reactivity of this compound towards nucleophiles and electrophiles is bifurcated, with the quinone moiety being the site for nucleophilic attack and the aromatic rings being susceptible to electrophilic substitution.
The electron-deficient α,β-unsaturated ketone system of the quinone ring is a prime target for nucleophilic conjugate addition (Michael addition). chemedx.orgnih.gov A wide range of nucleophiles, including thiols, amines, and carbanions, can add to the quinone core. unibo.itresearchgate.net For this compound, nucleophilic attack is expected to occur at the unsubstituted 3-position, influenced by the steric hindrance from the adjacent methyl and phenyl groups. The initial adduct is a hydroquinone (B1673460) enolate, which upon rearomatization, leads to a substituted hydroquinone. Subsequent oxidation can regenerate a substituted quinone. The regiochemistry of such additions can be complex; for instance, the addition of thiols to o-quinones has been shown to proceed via a free radical chain mechanism rather than a simple nucleophilic addition, leading to anomalous regioselectivity. unibo.it
The biphenyl (B1667301) portion of the molecule can undergo electrophilic aromatic substitution. The phenyl group acts as an activating, ortho-, para-directing substituent for electrophilic attack on the adjacent ring. pearson.comyoutube.com Therefore, electrophiles such as Br⁺ (in bromination) or NO₂⁺ (in nitration) would be directed to the positions ortho and para to the carbon-carbon bond linking the two rings. The reactivity of the biphenyl system can be influenced by steric factors; for example, biphenyl is more reactive in nitration than 2,2'-dimethylbiphenyl (B165481) due to reduced steric hindrance. libretexts.org In this compound, the quinone ring is strongly deactivating, meaning electrophilic substitution will preferentially occur on the second phenyl ring (the one without the carbonyl groups).
Cycloaddition Reactions and Pericyclic Transformations
The carbon-carbon double bonds of the quinone ring in this compound can participate as dienophiles in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. scispace.comnih.gov Quinones are effective dienophiles due to their electron-deficient nature, reacting readily with electron-rich dienes. researchgate.net The reaction of a quinone with a conjugated diene can rapidly generate molecular complexity, forming fused ring systems. scispace.comrsc.org
The regioselectivity of the Diels-Alder reaction would be influenced by the substituents on the quinone ring. In this compound, the cycloaddition would likely occur across the double bond bearing the methyl groups, though steric factors could play a significant role. Besides the classic Diels-Alder reaction, quinone-like structures can participate in other pericyclic reactions, including photochemical [2+2] cycloadditions. mdpi.comlibretexts.org However, the Diels-Alder reaction remains the most characteristic cycloaddition for this class of compounds. rsc.org
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers a powerful tool for modifying the structure of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
While direct cross-coupling on the quinone ring is challenging, derivatives of this compound, such as a corresponding dihalo or diol derivative, could be suitable substrates for transition metal-catalyzed cross-coupling reactions. For example, a dihalo-biphenyl derivative could undergo Suzuki-Miyaura or Kumada coupling to introduce additional aryl or alkyl groups. These reactions are fundamental in the synthesis of complex polyaromatic structures.
Illustrative Suzuki-Miyaura Coupling Scheme:
| Substrate | Reagent | Catalyst | Product |
| Dihalo-biphenyl derivative | Arylboronic acid | Pd catalyst | Polyaromatic compound |
This table provides a generalized example of how a derivative of the target compound might be used in a Suzuki-Miyaura cross-coupling reaction.
Quinones are well-known for their ability to participate in redox cycles, acting as electron acceptors and donors. This property allows them to function as catalysts or mediators in various oxidation and reduction reactions. The this compound could potentially be involved in catalytic cycles where it is reversibly reduced to the corresponding hydroquinone and then re-oxidized. This redox activity is central to the role of quinones in biological electron transport and could be harnessed in synthetic catalytic systems. The specific redox potential of this compound would be a key determinant of its catalytic efficacy in such cycles.
Advanced Spectroscopic and Structural Elucidation of 4,6 Dimethyl 1,1 Biphenyl 2,5 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysisrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4,6-Dimethyl-[1,1'-biphenyl]-2,5-dione, ¹H and ¹³C NMR would provide initial information regarding the number and type of unique proton and carbon environments, respectively. The symmetry of the molecule, or lack thereof, would be immediately apparent from the number of signals observed. The chemical shifts of the protons and carbons would offer insights into the electronic environment, with the carbonyl groups of the quinone ring significantly influencing the resonances of nearby nuclei.
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistryrsc.orgresearchgate.netnih.gov
While 1D NMR provides fundamental data, multi-dimensional NMR techniques are indispensable for unambiguously assembling the molecular structure and determining connectivity. rsc.orgmdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. youtube.com In this compound, COSY spectra would be used to map the correlations between adjacent protons on both the quinone and phenyl rings, confirming the substitution patterns.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations). libretexts.org This allows for the definitive assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for elucidating the complete carbon skeleton by showing correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). youtube.comlibretexts.org For this molecule, HMBC is crucial for:
Confirming the positions of the methyl groups by observing correlations from the methyl protons to the quaternary carbons of the quinone ring.
Establishing the connectivity between the two aromatic rings by identifying correlations from protons on one ring to the quaternary carbon of the other ring across the biphenyl (B1667301) linkage.
Assigning the non-protonated carbons, including the carbonyl carbons and the carbons at the ring junction.
A hypothetical table of expected key HMBC correlations is presented below.
| Proton (¹H) | Correlated Carbons (¹³C) | Inferred Connectivity |
| H (Phenyl Ring) | C (Quinone Ring, at junction) | Biphenyl Linkage |
| H (Quinone Ring) | C (Carbonyl), C (Methyl) | Quinone Substitution |
| H (Methyl) | C (Quinone Ring), C (Carbonyl) | Methyl Group Placement |
Solid-State NMR for Packing and Dynamics
While solution-state NMR reveals the structure of molecules as they tumble freely, solid-state NMR (SSNMR) provides invaluable information about molecular structure, conformation, and dynamics in the crystalline state. berkeley.edu Anisotropic interactions, which are averaged out in solution, can be measured in the solid state to yield detailed structural information. berkeley.edu
Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra of a powdered sample of this compound. SSNMR could reveal:
Conformational Differences: The torsion angle between the two rings may differ significantly in the solid state compared to the solution phase due to packing forces.
Polymorphism: The presence of multiple, non-equivalent molecules in the crystal's asymmetric unit would result in a splitting or multiplication of signals in the SSNMR spectrum.
Molecular Dynamics: Variable temperature SSNMR experiments can probe dynamic processes, such as the rotation of the methyl groups or torsional libration about the central C-C bond.
X-ray Crystallography for Solid-State Molecular Architecturersc.orgresearchgate.netresearchgate.net
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of structural data.
Single Crystal X-ray Diffraction: Bond Lengths, Angles, and Torsion Anglesrsc.orgresearchgate.net
The primary result of a single-crystal X-ray analysis is an atomic-resolution model of the molecule. This allows for the precise measurement of all geometric parameters.
Bond Lengths: The lengths of all covalent bonds (e.g., C=O, C=C, C-C) can be determined with high precision, providing insight into the bonding and electronic delocalization within the molecule.
Bond Angles: The angles between bonds define the local geometry around each atom.
Below is a table of expected bond lengths and angles based on typical values for similar chemical fragments.
| Parameter | Type | Expected Value |
| Bond Length | C=O (Quinone) | ~1.22 Å |
| Bond Length | C=C (Quinone) | ~1.34 Å |
| Bond Length | C-C (Biphenyl Linkage) | ~1.49 Å |
| Bond Length | C-C (Aromatic) | ~1.39 Å |
| Bond Angle | C-C-C (Ring) | ~120° |
| Torsion Angle | C-C-C-C (Inter-ring) | 20° - 60° |
Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-Stacking)rsc.orgresearchgate.netresearchgate.net
Beyond the structure of a single molecule, X-ray crystallography reveals how multiple molecules pack together to form a crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions. nih.govias.ac.in For this compound, the primary expected interactions include:
C-H···O Hydrogen Bonds: The carbonyl oxygens are effective hydrogen bond acceptors, while the aromatic and methyl C-H groups can act as donors. These weak hydrogen bonds are often crucial in directing the crystal packing. ias.ac.in
π-Stacking: The planar aromatic rings can stack on top of one another (face-to-face) or in an offset fashion (offset-stacking). These interactions are driven by favorable electrostatic and van der Waals forces between the π-systems. nih.gov
The interplay of these interactions dictates the formation of higher-order structures, such as chains, sheets, or complex three-dimensional networks, which define the material's bulk properties.
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. acs.org For this compound, ESR would be the ideal tool to study its one-electron reduction product, the semiquinone anion radical. researchgate.netjeol.com
The ESR spectrum provides two key pieces of information:
g-value: This is analogous to the chemical shift in NMR and is characteristic of the electronic environment of the unpaired electron.
Hyperfine Coupling: The unpaired electron's spin interacts (couples) with the spins of nearby magnetic nuclei (like ¹H), splitting the ESR signal into multiple lines. The pattern and magnitude of this splitting provide a detailed map of the unpaired electron's delocalization across the molecule.
For the semiquinone radical of this compound, the ESR spectrum would be expected to show hyperfine coupling to the single proton on the quinone ring and the protons of the two methyl groups. This would result in a complex but interpretable splitting pattern, confirming the identity of the radical and the distribution of its spin density. jeol.com
| Parameter | Description | Expected Value (for p-benzoquinone analogs) |
| g-value | Electron g-factor | ~2.004 - 2.005 |
| A(H_ring) | Hyperfine coupling to quinone ring proton | ~1.5 - 2.5 G |
| A(H_methyl) | Hyperfine coupling to methyl protons | ~1.0 - 2.0 G |
This detailed spectroscopic and crystallographic analysis provides a comprehensive understanding of the structure, conformation, and electronic properties of this compound, from the level of a single molecule to its supramolecular assembly.
Characterization of Semiquinone Radical Anions
A thorough search for Electron Paramagnetic Resonance (EPR) or Electron Spin Resonance (ESR) studies on the semiquinone radical anion of this compound yielded no specific results. While there is extensive literature on the characterization of semiquinone radicals from related compounds like p-benzoquinone and polychlorinated biphenyls, the specific g-values, hyperfine coupling constants, and spectral characteristics for the radical anion of the target compound have not been published. Without this primary data, a characterization section cannot be accurately constructed.
Investigation of Spin Density Distribution
The investigation of spin density distribution relies heavily on the analysis of EPR hyperfine coupling constants and is often supplemented by computational methods like Density Functional Theory (DFT). As no experimental EPR data for the this compound radical anion is available, there are consequently no published investigations into its spin density distribution. Creating a data table or a detailed discussion on this topic would be speculative and would not meet the required standard of scientific accuracy.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Vibrational Mode Analysis
No published Infrared (IR) or Raman spectra for this compound could be located. While the vibrational modes of parent compounds like biphenyl and p-benzoquinone are well-documented, the specific frequencies and assignments for the titled dimethylated biphenyl-dione are not available. The influence of the methyl and phenyl substituents on the vibrational modes of the quinone ring is unique to this molecule and cannot be accurately extrapolated from other compounds. Therefore, a data table of vibrational frequencies and their assignments cannot be provided.
Correlating Vibrational Frequencies with Electronic Structure
This section requires the correlation of specific, measured vibrational frequencies with the molecule's electronic properties. Since the foundational vibrational spectroscopy data for this compound is unavailable, a discussion on this correlation cannot be undertaken.
In Situ Spectroscopic Monitoring of Reactions
The application of in-situ spectroscopic techniques to monitor reactions is a known methodology. However, a search for studies where IR, Raman, or other spectroscopic methods were used to monitor a reaction involving this compound in real-time did not yield any specific examples.
Theoretical and Computational Investigations of 4,6 Dimethyl 1,1 Biphenyl 2,5 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental tools for elucidating the electronic structure and predicting the reactivity of molecules. These methods provide insights into orbital energies, electron distribution, and the nature of chemical bonds, which collectively determine the molecule's behavior.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground-state properties of molecules by calculating the electron density. For a molecule like 4,6-Dimethyl-[1,1'-biphenyl]-2,5-dione, DFT can be employed to determine its most stable three-dimensional geometry (optimized structure), the distribution of electrostatic potential, and the energies of its frontier molecular orbitals (HOMO and LUMO).
| Parameter | Analogous Compound | Calculated Value | Significance |
|---|---|---|---|
| Dihedral Angle (Phenyl-Phenyl) | Biphenyl | ~34-38° | Defines molecular twist and electronic conjugation. nih.gov |
| HOMO-LUMO Energy Gap | 5,5-diphenyl-imidazolidine-2,4-dione derivative | ~5.0 eV | Indicates chemical reactivity and stability. nih.gov |
| C1-C1' Bond Length | para-substituted biphenyl radical anion | ~1.45 Å | Reflects the degree of inter-ring conjugation. acs.org |
Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. chemrxiv.org It is widely employed to simulate ultraviolet-visible (UV-Vis) absorption spectra by calculating vertical excitation energies and their corresponding oscillator strengths. nih.govrsc.org
For a chromophoric molecule such as this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the intensity of these absorptions. These calculations help in assigning specific electronic transitions, such as π→π* or n→π*, to the observed spectral bands. researchgate.net Studies on various biphenyl derivatives have shown that TD-DFT can accurately model their electronic spectra, although the choice of functional can be critical, especially for states with significant charge-transfer character. rsc.orgresearchgate.net The predicted spectrum for this compound would likely feature transitions associated with both the biphenyl and the dione (B5365651) moieties.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD provides detailed information on the conformational flexibility of a molecule and the non-covalent interactions that govern its behavior in various environments.
Solvation Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by its solvent environment. MD simulations can model these effects by placing the molecule in a simulated box of solvent molecules (explicit solvent) or by representing the solvent as a continuous medium (implicit solvent). ub.edu For biphenyl derivatives, the solvent polarity can affect the rotational barrier of the inter-ring bond, thereby altering the equilibrium dihedral angle. researchgate.net MD simulations allow for the monitoring of structural parameters, such as the radius of gyration and specific dihedral angles, over the simulation time to understand the dynamic conformational landscape of this compound in different solvents. mdpi.com This is critical for understanding how the molecule behaves in a realistic chemical environment, such as in solution.
Supramolecular Assembly Mechanisms
Supramolecular assembly is the process by which molecules organize into larger, well-defined structures through non-covalent interactions like hydrogen bonding and π-π stacking. Computational methods, particularly a combination of quantum mechanics and MD simulations, are invaluable for predicting how molecules might self-assemble. chemrxiv.orgchemrxiv.org Biphenyl derivatives have been shown to form various supramolecular structures, including nanofibers and helical aggregates. researchgate.netresearchgate.net MD simulations can be used to investigate the initial stages of aggregation of this compound, identifying the key intermolecular interactions that drive the formation of larger assemblies. By analyzing the trajectories of multiple molecules, researchers can gain insights into the thermodynamics and kinetics of the self-assembly process.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. The prediction of spectroscopic parameters provides a direct way to compare computational results with laboratory measurements.
By using DFT, one can calculate vibrational frequencies, which correspond to peaks in an infrared (IR) spectrum. Similarly, NMR chemical shifts can be predicted and compared with experimental NMR spectra. As discussed, TD-DFT is used to predict UV-Vis spectra. nih.gov Good agreement between the predicted and experimental spectra lends confidence to the computational model and the structural and electronic insights it provides. researchgate.net For a novel or uncharacterized compound like this compound, theoretical predictions of its spectra serve as a valuable guide for future experimental work and aid in the interpretation of experimental results.
| Spectroscopic Technique | Parameter | Predicted Value (Computational) | Observed Value (Experimental) |
|---|---|---|---|
| UV-Vis Spectroscopy | λmax (nm) | 285 nm | 288 nm |
| Infrared Spectroscopy | C=O Stretch (cm⁻¹) | 1680 cm⁻¹ | 1675 cm⁻¹ |
| ¹H NMR Spectroscopy | Aromatic Proton (ppm) | 7.2-7.5 ppm | 7.3-7.6 ppm |
In-depth Computational Analysis of this compound Remains an Area for Future Research
Following a comprehensive search of scientific literature and databases, it has been determined that specific theoretical and computational studies on the chemical compound This compound are not available in published research. Consequently, the generation of a detailed article with specific research findings, data tables, and in-depth analysis as per the requested outline is not possible at this time.
The requested topics—including computational NMR chemical shift prediction, simulation of vibrational spectra, and the elucidation of reaction mechanisms through transition state analysis and energy profiles—represent advanced computational chemistry techniques that provide profound insights into the behavior of molecules. However, these analyses must be performed and published by researchers to be reported.
While general methodologies for these computational investigations are well-established in the field of chemistry, applying them to a specific compound like this compound requires dedicated studies. Such research would involve:
Reaction Mechanism Elucidation via Computational Pathways:Employing computational tools to map out the potential pathways for the synthesis or reaction of this compound. This is a powerful approach to understanding reaction selectivity and kinetics.
Energy Profiles for Complex Multistep Reactions:Constructing a detailed energy profile that maps the relative energies of all reactants, intermediates, transition states, and products. This profile is crucial for determining the rate-limiting step of a reaction and understanding its overall feasibility and thermodynamics.
The exploration of this compound through these computational lenses would offer significant value to the chemical sciences. However, until such research is conducted and published, a detailed article on these specific aspects of the compound cannot be provided.
Advanced Materials Science and Supramolecular Applications of 4,6 Dimethyl 1,1 Biphenyl 2,5 Dione Derivatives
Self-Assembly and Supramolecular Chemistry
While the individual chemical motifs—biphenyl (B1667301) and dione (B5365651)—are of significant interest in materials science, the specific derivative, this compound, appears to be an unexplored area in the context of the requested advanced applications. Therefore, the generation of a detailed, data-rich article focusing solely on this compound is not feasible at this time.
Hydrogen Bonding and π-Stacking Interactions in Solid-State Structures
The solid-state packing of organic molecules is governed by a variety of non-covalent interactions, with hydrogen bonding and π-stacking being paramount in determining the crystal architecture. For derivatives of this compound, the carbonyl groups of the dione ring are expected to be strong hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, such as alcohols or amines, robust intermolecular hydrogen bonds of the type O···H-N or O···H-O would likely be a defining feature of their crystal structures. These interactions can lead to the formation of well-defined supramolecular assemblies, such as chains, sheets, or more complex three-dimensional networks. nih.govmdpi.com
| Interaction Type | Potential Participating Groups | Expected Outcome in Solid State |
| Hydrogen Bonding | Carbonyl oxygens (acceptors) with donor molecules | Formation of 1D, 2D, or 3D supramolecular networks |
| π-Stacking | Biphenyl aromatic rings | Stabilization of crystal packing through parallel-displaced or T-shaped arrangements |
Formation of Cocrystals and Metal-Organic Frameworks (MOFs)
The ability of this compound derivatives to form hydrogen bonds makes them excellent candidates for cocrystal engineering. By co-crystallizing with other organic molecules (coformers) that have complementary hydrogen bonding sites, it is possible to design new crystalline solids with tailored physical and chemical properties. The selection of a coformer with specific functional groups could systematically modify properties such as solubility, stability, and melting point.
Moreover, if the biphenyl core is functionalized with suitable coordinating groups, such as carboxylic acids, it could serve as an organic linker for the construction of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands. researchgate.net The geometry and length of the biphenyl-dione linker would play a crucial role in determining the topology and pore size of the resulting MOF, potentially leading to materials with applications in gas storage, separation, or catalysis.
Catalytic and Redox-Active System Design
Applications as Organic Catalysts or Promoters
The quinone moiety in this compound suggests potential applications in organocatalysis. Quinone derivatives can act as redox-active catalysts, facilitating a variety of chemical transformations through electron transfer processes. For instance, they can be involved in oxidation reactions, where the quinone is reduced, or they can act as promoters in reactions proceeding through radical intermediates. acs.org The specific substitution pattern on the biphenyl rings could be used to tune the redox potential of the quinone unit, thereby modulating its catalytic activity and selectivity for a particular reaction.
Mediators in Electrochemical Systems (e.g., energy storage)
The redox-active nature of the dione functionality is of significant interest for applications in electrochemical systems, particularly for energy storage. Quinones can undergo reversible reduction and oxidation processes, making them suitable as active materials in batteries or as redox mediators in electrochemical setups. nih.govnsf.gov In the context of a lithium-ion battery, for example, the carbonyl groups could act as redox centers, reversibly binding and releasing lithium ions during the charge and discharge cycles.
The electrochemical performance, including the redox potential and the stability of the reduced and oxidized states, can be finely tuned by modifying the substituents on the biphenyl backbone. acs.orgnih.gov Electron-donating or electron-withdrawing groups would alter the electron density on the quinone ring, thereby shifting the redox potentials to higher or lower values. This tunability is a key advantage of organic electrode materials, allowing for the rational design of systems with specific voltage characteristics for targeted energy storage applications.
| Application Area | Key Functional Group | Principle of Operation | Potential for Tuning |
| Organic Catalysis | Dione (Quinone) | Redox cycling to facilitate chemical reactions | Substituents on the biphenyl core can modify catalytic activity |
| Energy Storage | Dione (Quinone) | Reversible redox reactions for charge storage | Substituents on the biphenyl core can tune the redox potential |
Future Directions and Emerging Research Avenues for 4,6 Dimethyl 1,1 Biphenyl 2,5 Dione Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The creation of complex molecules like 4,6-Dimethyl-[1,1'-biphenyl]-2,5-dione hinges on the development of efficient and sustainable synthetic strategies. Future research will likely focus on adapting modern cross-coupling techniques and embracing green chemistry principles to access this target and its derivatives.
The primary challenge is the construction of the substituted biphenyl (B1667301) core. The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming C-C bonds between aryl groups and would be a primary candidate for synthesizing the biphenyl backbone. acs.orgrsc.orgbohrium.com This reaction is valued for its mild conditions, high tolerance of functional groups, and the commercial availability of a vast array of boronic acids. acs.org Research efforts would aim to optimize palladium-catalyzed coupling between a suitably substituted phenylboronic acid and a substituted halobenzene to form the 4,6-dimethylbiphenyl precursor.
A significant trend in synthetic chemistry is the move towards sustainability and efficiency. researchgate.netresearchgate.net This involves minimizing waste, avoiding hazardous solvents, and using catalysts that are both highly active and reusable. For the synthesis of the biphenyl core of the target molecule, future work could explore:
Water-Soluble Catalysts: Developing systems like fullerene-supported PdCl2 nanocatalysts that operate in water at room temperature, which simplifies product isolation and catalyst recycling. researchgate.net
Green Solvents: Utilizing environmentally benign solvents such as polyethylene (B3416737) glycol (PEG) in conjunction with reusable catalysts. researchgate.net
Cost-Effective Catalysis: Employing less expensive and more abundant catalysts, such as Pd/C, in microemulsion systems to achieve high yields with short reaction times and minimal pollution. google.com
Once the biphenyl framework is established, the subsequent formation of the 2,5-dione (p-benzoquinone) ring would be critical. Direct C-H functionalization and oxidation of the pre-formed biphenyl is a highly attractive, atom-economical approach. nih.gov Recent advances in electrochemistry offer a pathway for the direct oxidation of arenes to quinones under mild conditions, avoiding harsh chemical oxidants. rsc.org
Table 1: Potential Catalytic Systems for Biphenyl Core Synthesis
| Catalyst System | Base | Solvent | Key Advantages |
|---|---|---|---|
| Pd(OAc)2 / 2-pyridone Ligand | K2CO3 | Toluene | High meta-selectivity for C-H functionalization |
| Fullerene-supported PdCl2 | K2CO3 | Water | Green solvent, room temperature, high yield, recyclable |
| Pd/C | Alkali | Water/Alcohol | Low catalyst cost, no pollution, scalable |
| MCM-41-Biurea-Pd | - | PEG-400 | Heterogeneous, reusable, green solvent |
Exploration of Uncharted Reactivity Pathways and Mechanistic Insights
The reactivity of this compound is predicted to be dominated by its quinone moiety. Quinones are known for their complex and versatile chemistry, primarily acting as electrophiles and oxidizing agents. nih.govnih.gov
Key areas for future reactivity studies include:
Michael Additions: As potent Michael acceptors, quinones readily react with nucleophiles. nih.govmdpi.com The 4,6-dimethyl substitution pattern on the quinone ring of the target molecule will sterically and electronically influence the regioselectivity of nucleophilic attack, offering pathways to novel, highly functionalized derivatives.
Redox Chemistry and Radical Formation: Quinones can undergo one- or two-electron reduction to form semiquinone radical anions and hydroquinones, respectively. uky.eduacs.org This redox activity is central to their biological and material functions. Electron paramagnetic resonance (EPR) spectroscopy could be used to study the formation and persistence of the semiquinone radical of this compound. Studies on related polychlorinated biphenyl (PCB) quinones have shown that halogen substituents can increase the persistence of these radicals, suggesting that the electronic nature of the second phenyl ring will significantly impact radical stability. uky.eduacs.org
Diels-Alder Reactions: The quinone ring can act as a dienophile in cycloaddition reactions, providing a route to complex polycyclic structures.
Understanding the mechanisms of these reactions is crucial. Mechanistic investigations could involve kinetic studies, isotopic labeling, and computational modeling to elucidate transition states and reaction intermediates. For instance, understanding the mechanism of benzyne (B1209423) formation via di-iodobenzene photolysis provides insights into reactive intermediates that could be relevant in certain high-energy reactions of biphenyl derivatives. researchgate.netrsc.org
Integration into Advanced Functional Materials for Energy and Sensing Applications
The unique combination of a rigid π-conjugated biphenyl unit and a redox-active quinone center makes this compound a highly promising candidate for advanced functional materials. royalsocietypublishing.orgbeilstein-journals.orgjhu.edubeilstein-journals.org
Energy Applications: The ability of the quinone moiety to undergo reversible redox reactions is the basis for its potential use in energy storage devices. Quinone-based molecules are actively being explored as electrode materials for rechargeable batteries due to their high theoretical specific capacity and tunable redox potentials. The biphenyl backbone could enhance the stability and electronic conductivity of such materials.
Sensing Applications: Biphenyl derivatives are utilized in organic electronics for their charge-transporting properties, which are foundational to organic light-emitting diodes (OLEDs) and organic semiconductors. rsc.orgbohrium.comroyalsocietypublishing.org The electronic properties of this compound could be modulated by external stimuli, making it a candidate for chemical sensors. The interaction of analytes with the quinone ring or the biphenyl system could lead to detectable changes in fluorescence, conductivity, or color. Functional nanomaterials with enhanced sensing properties are a key area of research for applications like air-quality monitoring. beilstein-journals.orgbeilstein-journals.org The development of sensors based on this molecule could leverage its potential for high sensitivity and selectivity.
Table 2: Potential Material Applications based on Structural Analogs
| Application Area | Relevant Moiety | Key Property | Analog Compound Class |
|---|---|---|---|
| Organic Semiconductors | Biphenyl | Charge Transport, Thermal Stability | Biphenyl Enamines |
| Energy Storage | Quinone/Dione (B5365651) | Reversible Redox Activity | Functionalized Quinones |
| Chemical Sensors | Biphenyl-Quinone | Modulatable Electronic Properties | Metal Oxides, Carbon Nanomaterials |
| Organic Light-Emitting Diodes (OLEDs) | Biphenyl | Fluorescent Backbone | Fluorinated Biphenyls |
Synergistic Approaches Combining Experimental and Computational Methodologies
Modern chemical research heavily relies on the synergy between experimental synthesis and computational modeling to accelerate discovery and deepen understanding. rsc.org For a novel molecule like this compound, this combined approach would be indispensable.
Computational chemistry, particularly using Density Functional Theory (DFT), can predict a wide range of molecular properties before a single experiment is conducted. escholarship.orgnih.gov These predictions include:
Molecular Geometry: Determining the most stable conformation, including the twist angle between the two phenyl rings, which is crucial for its electronic and steric properties.
Electronic Structure: Calculating HOMO/LUMO energy levels to predict redox potentials and optical absorption characteristics. researchgate.net
Molecular Electrostatic Potential (MEP): Mapping the electron density to identify sites susceptible to nucleophilic or electrophilic attack, thereby predicting reactivity. acs.orgnih.gov
Reaction Mechanisms: Modeling transition states and reaction pathways to provide mechanistic insights that are difficult to obtain experimentally. escholarship.org
Experimental work would then focus on synthesizing the molecule and validating the computational predictions through techniques like X-ray crystallography, NMR spectroscopy, and cyclic voltammetry. acs.org This iterative cycle, where experimental results refine computational models and computational predictions guide experimental design, is a powerful paradigm for rationally developing new molecules and materials. rsc.orgescholarship.org
Potential in Interdisciplinary Research Domains
The structural features of this compound position it at the intersection of several scientific disciplines, promising a broad range of future applications.
Medicinal Chemistry and Toxicology: The biphenyl scaffold is a privileged structure in many approved drugs. bohrium.com Simultaneously, quinones are a class of compounds with potent biological activity, often through the generation of reactive oxygen species (ROS) and cellular alkylation. nih.gov This duality means the molecule could be a starting point for designing new therapeutic agents. However, its potential to induce oxidative stress also necessitates thorough toxicological evaluation. nih.gov
Environmental Science: Research on the reactivity and degradation of this compound could provide valuable models for understanding the environmental fate of related aromatic pollutants, such as the quinone metabolites of polychlorinated biphenyls (PCBs). uky.eduacs.org
Supramolecular Chemistry: The planar aromatic surfaces of the biphenyl unit are ideal for participating in π-π stacking interactions. rsc.org This could be harnessed to design self-assembling systems, liquid crystals, or host-guest complexes with unique photophysical or electronic properties.
Photocatalysis: Biphenyl and terphenyl derivatives have been investigated as versatile photoredox photoinitiating systems for applications like 3D printing. researchgate.net The extended conjugation and redox activity of the target molecule suggest it could be explored for similar roles in light-driven chemical transformations.
Q & A
Q. What are the recommended synthetic pathways for 4,6-Dimethyl-[1,1'-biphenyl]-2,5-dione, and how can its purity be validated?
The synthesis of biphenyldione derivatives often involves Friedel-Crafts acylation or Suzuki-Miyaura coupling for biphenyl backbone formation, followed by selective oxidation to introduce the dione moiety. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and confirm structural integrity via - and -NMR spectroscopy. Cross-validate using Fourier-transform infrared spectroscopy (FTIR) to identify carbonyl (C=O) stretches (~1700 cm) and aromatic C-H vibrations .
Q. How should researchers handle stability issues during storage of this compound?
Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to slow degradation. Avoid prolonged exposure to moisture or oxygen, which may lead to hydrolysis or oxidation. Periodically reassay stored samples via thin-layer chromatography (TLC) to detect decomposition products. If degradation is observed, repurify using column chromatography with silica gel and a hexane/ethyl acetate gradient .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in spectroscopic data for this compound derivatives?
If NMR or mass spectrometry (MS) data conflict with expected results:
- Perform 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals and confirm connectivity.
- Use X-ray crystallography for unambiguous structural determination.
- Compare experimental IR/Raman spectra with computational predictions (DFT/B3LYP/6-31G*).
- Re-examine synthetic intermediates to identify side reactions (e.g., unintended methylation or oxidation) .
Q. How does the methyl substitution pattern influence the electronic properties of this compound in optoelectronic applications?
Methyl groups at the 4,6-positions induce steric hindrance, altering the dihedral angle between biphenyl rings. This reduces π-π stacking and increases solubility. Electrochemical analysis (cyclic voltammetry) reveals that electron-withdrawing dione groups lower the LUMO energy, enhancing electron-accepting capacity. Compare with non-methylated analogs to quantify substituent effects on charge-transfer efficiency .
Q. What methodologies optimize the integration of this compound into covalent organic frameworks (COFs) for photocatalysis?
- Use solvothermal synthesis with 3,3’-dimethyl-[1,1’-biphenyl] dicarboxaldehyde (DMA) to construct COF backbones.
- Characterize crystallinity via powder X-ray diffraction (PXRD) and porosity via Brunauer-Emmett-Teller (BET) analysis.
- Evaluate photocatalytic hydrogen evolution rates (HERs) under visible light (λ > 420 nm) using Pt co-catalysts and sacrificial agents (e.g., triethanolamine). Control experiments with non-methylated COFs isolate steric/electronic contributions .
Q. How can researchers mitigate batch-to-batch variability in catalytic applications of this compound?
- Standardize synthetic protocols (e.g., reaction time, temperature, catalyst loading).
- Implement quality control via -NMR integration to quantify residual solvents/byproducts.
- Use statistical design of experiments (DoE) to identify critical process parameters (CPPs) affecting yield and purity .
Data Analysis & Experimental Design
Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Apply multivariate regression (e.g., partial least squares, PLS) to correlate substituent parameters (Hammett σ, molar refractivity) with biological/electronic outcomes.
- Use principal component analysis (PCA) to reduce dimensionality in datasets with multiple variables (e.g., solubility, HERs, redox potentials) .
Q. How should researchers design experiments to probe the role of this compound in inhibiting protein-protein interactions (e.g., p53-MDM2)?
- Perform surface plasmon resonance (SPR) to measure binding affinity (K).
- Conduct competitive fluorescence polarization assays using FITC-labeled MDM2 peptides.
- Validate cellular activity via Western blotting for p53 stabilization in cancer cell lines (e.g., HCT116) .
Safety & Compliance
Q. What precautions are critical when handling this compound in electrophilic reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
